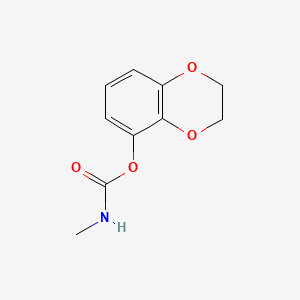![molecular formula C28H16N2O12 B13738470 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound followed by carboxylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the substituent used.
Applications De Recherche Scientifique
5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks (MOFs).
Mécanisme D'action
The mechanism by which 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Methylenediisophthalic Acid: Similar in structure but lacks the nitro groups.
5-(4-carboxy-3-hydroxyphenyl)benzene-1,3-dicarboxylic Acid: Contains hydroxyl groups instead of nitro groups.
Uniqueness
The presence of both nitro and carboxylic acid groups in 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C28H16N2O12 |
|---|---|
Poids moléculaire |
572.4 g/mol |
Nom IUPAC |
5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H16N2O12/c31-25(32)17-5-15(6-18(9-17)26(33)34)13-1-3-21(23(11-13)29(39)40)22-4-2-14(12-24(22)30(41)42)16-7-19(27(35)36)10-20(8-16)28(37)38/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Clé InChI |
SGXYUGACPSOISY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-])C3=C(C=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
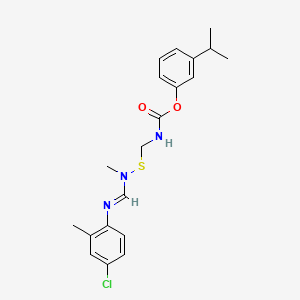
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
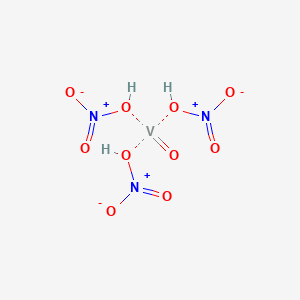
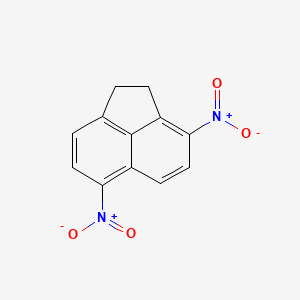
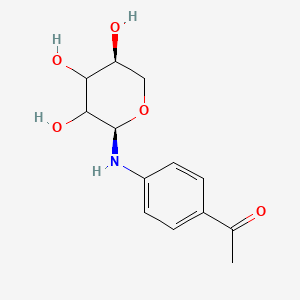
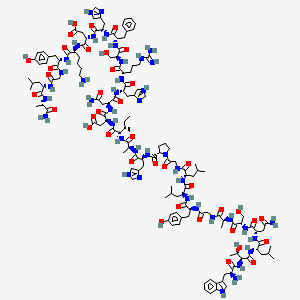
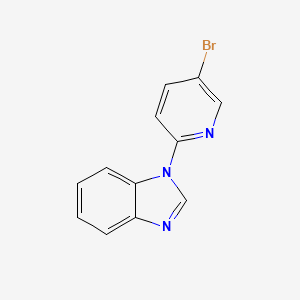
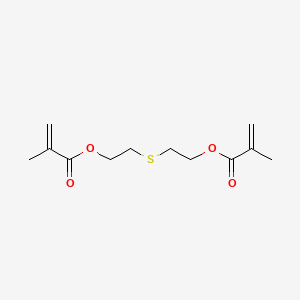
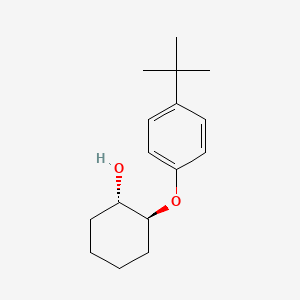
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
